![molecular formula C19H24N2O4 B1328689 1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid CAS No. 1119452-24-2](/img/structure/B1328689.png)

1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-methyl}piperidine-4-carboxylic acid is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be extrapolated to hypothesize about the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of complex piperidine derivatives often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of trans-2,6-disubstituted piperidine-related alkaloids described in paper involves a double asymmetric allylboration, aminocyclization, and carbamation. Similarly, the synthesis of novel piperazine derivatives in paper starts with a Claisen Schmidt condensation followed by cyclization and Mannich’s reaction. These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

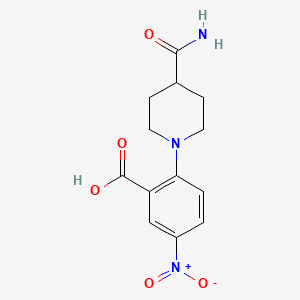

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound of interest would also contain an oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, as well as an ethoxyphenyl group, which could influence the molecule's electronic properties and reactivity. The stereochemistry of such compounds is crucial, as seen in the synthesis of chiral piperidine alkaloids in paper .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including functional group transformations and ring-opening reactions. The presence of a carboxylic acid group in the compound suggests that it could participate in reactions such as esterification or amide formation. The oxazole ring could also be involved in nucleophilic substitution reactions, as indicated by the synthesis of triazine derivatives in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups and molecular structure. For example, the solubility, boiling point, and melting point can vary significantly based on the presence of substituents like the ethoxyphenyl group. The compound's reactivity towards acids, bases, and various reagents would be determined by the presence of the oxazole and carboxylic acid functionalities. The synthesis of tritium-labeled piperidinecarboxylic acid in paper suggests that isotopic labeling could be a useful technique for studying the compound's properties and behavior in biological systems.

Scientific Research Applications

Oxindole Synthesis

The compound has been utilized in the synthesis of oxindoles using palladium-catalyzed C-H functionalization, demonstrating its importance in medicinal chemistry synthesis, particularly as a serine palmitoyl transferase enzyme inhibitor (Magano et al., 2014).

Cancer Treatment

It serves as a structural component in the development of Aurora kinase inhibitors, which have potential applications in cancer treatment. This highlights its role in the synthesis of compounds with pharmacological significance (ロバート ヘンリー,ジェームズ, 2006).

Interaction with Methyl 2-Isocyanoacetate

This compound's derivatives interact with methyl 2-isocyanoacetate leading to the formation of novel bi-1,3-oxazole derivatives, showing its versatility in creating diverse chemical structures (Shablykin et al., 2016).

Antimicrobial Activity

It is used in the synthesis of novel tetrazole derivatives, which have demonstrated potent biological activities, including antimicrobial and anti-TB properties. This underlines its utility in developing new antimicrobial agents (Megha et al., 2023).

Impurities in Anti-Diabetic Drugs

The compound is linked to the identification of impurities in anti-diabetic drugs, showcasing its relevance in drug quality control and pharmaceutical analysis (Kancherla et al., 2018).

properties

IUPAC Name |

1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-3-24-17-7-5-4-6-15(17)18-20-16(13(2)25-18)12-21-10-8-14(9-11-21)19(22)23/h4-7,14H,3,8-12H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEJHVMTZFTHDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)

![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline](/img/structure/B1328621.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)

![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine](/img/structure/B1328630.png)

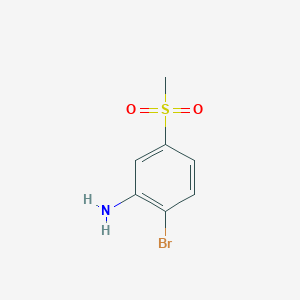

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1328631.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328635.png)